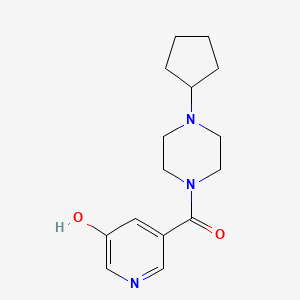
5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol” is a complex organic molecule. It contains a pyridinol group, which is a type of aromatic compound that has a hydroxyl group (-OH) attached to a pyridine ring. It also contains a cyclopentylpiperazine group, which is a type of cyclic compound that is often found in pharmaceuticals and other bioactive compounds .
Chemical Reactions Analysis
The chemical reactions that “this compound” undergoes would depend on its exact molecular structure and the conditions it’s exposed to. Similar compounds have been found to undergo reactions such as oxidation, reduction, and various types of substitution reactions .Wirkmechanismus
5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol is a selective inhibitor of PDE4, which is an enzyme that breaks down cAMP in cells. By inhibiting PDE4, this compound increases the levels of cAMP in cells, which can lead to a variety of biochemical and physiological effects. Increased levels of cAMP can activate protein kinase A (PKA), which can phosphorylate various proteins and activate downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce the production of inflammatory cytokines and chemokines, increase the survival of neurons, and inhibit the growth and proliferation of cancer cells. In vivo studies have demonstrated that this compound can reduce inflammation in animal models of asthma and COPD, protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease, and inhibit the growth of tumors in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol has several advantages for lab experiments. It is a selective inhibitor of PDE4, which allows for the specific modulation of cAMP levels in cells. It has been shown to have low toxicity in vitro and in vivo, which makes it a safe compound to use in experiments. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to cells or animals. It also has a short half-life in vivo, which can limit its effectiveness in animal studies.
Zukünftige Richtungen
There are several future directions for research on 5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol. One direction is to investigate its potential use in treating other inflammatory diseases, such as inflammatory bowel disease and psoriasis. Another direction is to investigate its potential use in treating other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to optimize the synthesis of this compound and improve its solubility and half-life in vivo.
Synthesemethoden
5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol is synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 4-cyclopentylpiperazine with 3-hydroxy-4-pyridone to form the intermediate 5-(4-cyclopentylpiperazine-1-carbonyl)pyridin-3-one. This intermediate is then reacted with a reducing agent to form this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol has been studied for its potential use in treating various diseases, including inflammatory diseases, neurodegenerative diseases, and cancer. Inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis are characterized by increased levels of inflammatory cytokines and chemokines. PDE4 inhibitors such as this compound have been shown to reduce the production of these inflammatory mediators, leading to a reduction in inflammation.
Neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease are characterized by the loss of neurons in the brain. PDE4 inhibitors such as this compound have been shown to increase the levels of cAMP in neurons, which can promote neuronal survival and protect against neurodegeneration.
Cancer is characterized by uncontrolled cell growth and proliferation. PDE4 inhibitors such as this compound have been shown to inhibit the growth and proliferation of cancer cells by reducing the levels of cAMP in these cells.
Safety and Hazards
The safety and hazards associated with “5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol” would depend on its exact physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, including using personal protective equipment and working in a well-ventilated area .
Eigenschaften
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-(5-hydroxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-14-9-12(10-16-11-14)15(20)18-7-5-17(6-8-18)13-3-1-2-4-13/h9-11,13,19H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYULKSYOIPKNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CC(=CN=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide](/img/structure/B2909228.png)
![Methyl 2-[[1-methyl-3-(methylcarbamoyl)pyrazol-4-yl]amino]acetate](/img/structure/B2909230.png)
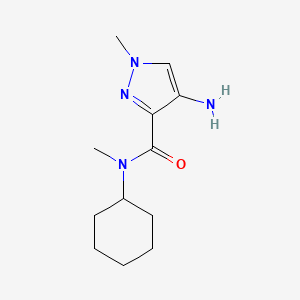
![N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2909235.png)
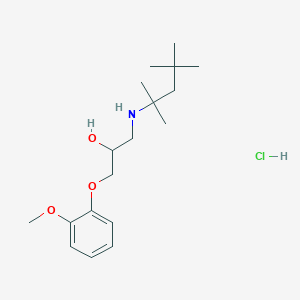

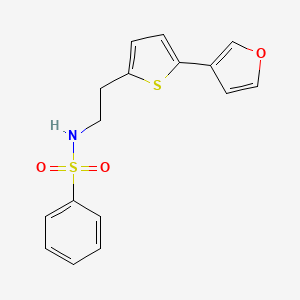
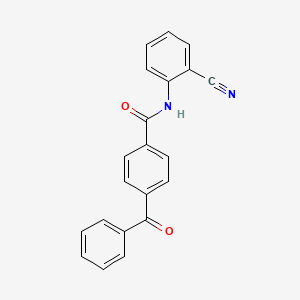
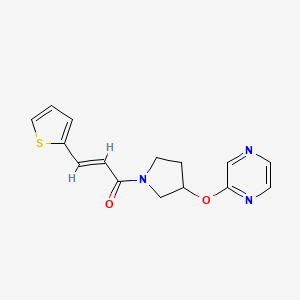
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2909249.png)
![2-[2-Bromo-4-[(Z)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]acetic acid](/img/structure/B2909250.png)